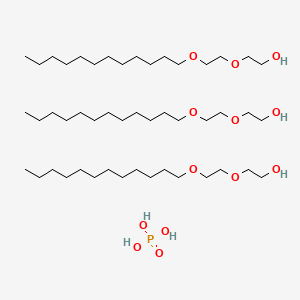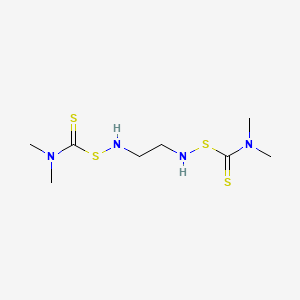![molecular formula C26H19ClO B14682164 {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone CAS No. 34974-15-7](/img/structure/B14682164.png)
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone is a chemical compound with the molecular formula C20H15ClO. It is also known as 4-Chlorodiphenylmethanone. This compound is part of the benzophenone family, which is characterized by the presence of a ketone functional group attached to two phenyl rings. Benzophenones are widely used in various industries, including pharmaceuticals, cosmetics, and as UV stabilizers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is a classic method for introducing acyl groups into aromatic compounds. The general procedure involves the reaction of 4-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
科学的研究の応用
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized as a UV stabilizer in plastics and other materials to prevent degradation from UV radiation.
作用機序
The mechanism of action of {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
Benzophenone: The parent compound of the benzophenone family, used widely in various applications.
4-Methylbenzophenone: Similar in structure but with a methyl group instead of a chloro group.
4-Methoxybenzophenone: Contains a methoxy group, used in similar applications as a UV stabilizer.
Uniqueness
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions in chemical and biological systems. This chloro substitution can enhance its stability and modify its electronic properties, making it suitable for specific applications where other benzophenones may not be as effective.
特性
CAS番号 |
34974-15-7 |
|---|---|
分子式 |
C26H19ClO |
分子量 |
382.9 g/mol |
IUPAC名 |
[4-[chloro(diphenyl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H19ClO/c27-26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)25(28)20-10-4-1-5-11-20/h1-19H |
InChIキー |
XOYBZDORSKGQQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
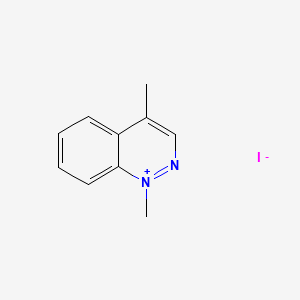
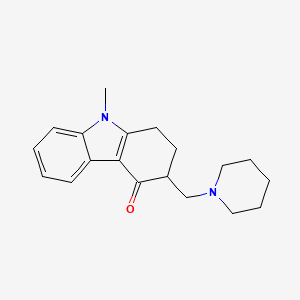
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
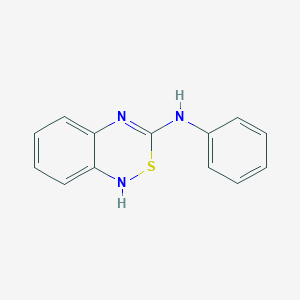
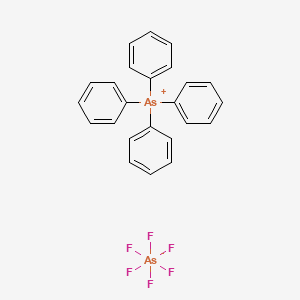

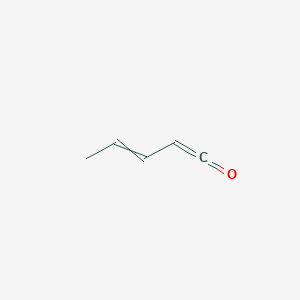
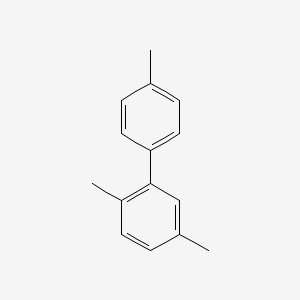
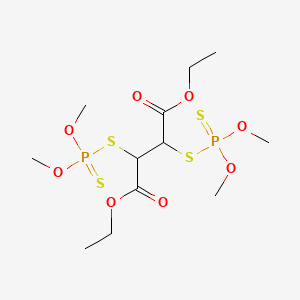
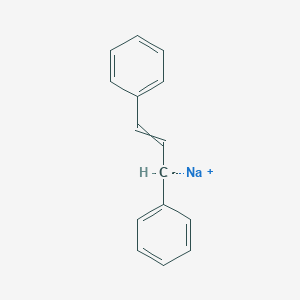
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
